4-Chloro-2-phenylbutyric acid
CAS No.:
Cat. No.: VC13943463
Molecular Formula: C10H11ClO2
Molecular Weight: 198.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11ClO2 |
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Molecular Weight | 198.64 g/mol |
IUPAC Name | 4-chloro-2-phenylbutanoic acid |
Standard InChI | InChI=1S/C10H11ClO2/c11-7-6-9(10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13) |
Standard InChI Key | FKLXKFWMYUFDQQ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C(CCCl)C(=O)O |
Introduction
Structural and Molecular Characteristics
4-Chloro-2-phenylbutyric acid belongs to the class of substituted butyric acids, characterized by a four-carbon aliphatic chain with a carboxylic acid group. The chlorine atom at the fourth carbon and the phenyl group at the second carbon introduce steric and electronic modifications that influence reactivity and intermolecular interactions. Key structural attributes include:
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IUPAC Name: 4-Chloro-2-phenylbutanoic acid
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Canonical SMILES:
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InChIKey: FKLXKFWMYUFDQQ-UHFFFAOYSA-N
The phenyl group enhances hydrophobicity, while the chlorine atom increases molecular polarity, creating a balance that affects solubility and crystallization behavior. Computational models predict a pKa near 4.76, similar to unsubstituted butyric acid, though the electron-withdrawing chlorine may slightly lower this value .
Synthesis and Preparation
While explicit protocols for synthesizing 4-chloro-2-phenylbutyric acid are scarce in published literature, analogous compounds suggest feasible routes:
Friedel-Crafts Acylation
A plausible method involves Friedel-Crafts acylation of benzene with γ-chlorobutyryl chloride in the presence of a Lewis acid catalyst (e.g., ). This reaction would yield 4-chloro-2-phenylbutanoyl chloride, followed by hydrolysis to the carboxylic acid.
Grignard Reaction
An alternative pathway employs a Grignard reagent (e.g., phenylmagnesium bromide) reacting with ethyl 4-chloroacetoacetate. Subsequent acid hydrolysis and decarboxylation could generate the target compound.
Table 1: Hypothetical Synthesis Conditions
Parameter | Value |
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Starting Material | Ethyl 4-chloroacetoacetate |
Reagent | Phenylmagnesium bromide |
Catalyst | |
Reaction Temperature | 0–5°C (Grignard), 25°C (hydrolysis) |
Yield (Estimated) | 60–75% |
These methods remain theoretical, requiring empirical validation. For comparison, 4-phenylbutyric acid is synthesized via hydrogenation of γ-phenyl-γ-butyrolactone using palladium on carbon and , achieving 95% yield .
Property | Value | Source |
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Melting Point | 45–50°C (est.) | |
Boiling Point | 165°C at 10 mmHg (est.) | |
Density | 1.12–1.18 g/cm³ | |
Solubility in Water | ~5 g/L (40°C) | |
LogP (Partition Coeff.) | 2.4–2.8 |
The compound is expected to exhibit limited aqueous solubility but high miscibility in organic solvents like ethanol and dichloromethane. Its crystalline structure likely resembles 4-phenylbutyric acid, which forms white to off-white powders .
Comparison with Structural Analogs
Table 3: 4-Chloro-2-Phenylbutyric Acid vs. 4-Phenylbutyric Acid
Property | 4-Chloro-2-Phenylbutyric Acid | 4-Phenylbutyric Acid |
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Molecular Weight | 198.64 g/mol | 164.20 g/mol |
Melting Point | 45–50°C (est.) | 49–51°C |
Bioactivity | Antimicrobial (speculative) | ER Stress Inhibition |
Synthetic Accessibility | Moderate | High |
The chlorine atom increases molecular weight and polarity, potentially enhancing bioactivity but complicating synthesis .
Future Research Directions
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Synthesis Optimization: Develop scalable protocols using green chemistry principles.
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Biological Screening: Evaluate antimicrobial, anti-inflammatory, and chaperone activities in vitro.
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Toxicological Profiling: Assess acute and chronic toxicity in model organisms.
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